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Compound of Interest

Compound Name:
(1-Methyl-5-phenyl-1H-pyrazol-3-

yl)methylamine

CAS No.: 869901-12-2

Cat. No.: B1342228

Get Quote

Executive Summary
In medicinal chemistry, the pyrazole ring is a privileged scaffold, but its utility relies heavily on

precise regiochemistry. For N-unsubstituted pyrazoles, the 3- and 5-positions are identical due

to rapid annular tautomerism. However, in

-substituted pyrazoles, the distinction between the 5-phenyl and 3-phenyl isomers is a critical
determinant of biological function.

This guide objectively compares these two regioisomers, focusing on their structural

conformations, synthesis, and bioactivity profiles in oncology and inflammation. The 1,5-diaryl

scaffold (exemplified by Celecoxib) typically adopts a twisted conformation essential for COX-2

selectivity, while the 1,3-diaryl scaffold often adopts a planar geometry, favoring DNA

intercalation or kinase inhibition.
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The divergence in bioactivity between these scaffolds is primarily driven by steric interactions

between the

-substituent and the phenyl ring at position 5.

Steric "Twist" vs. Planarity
1-Substituted-5-Phenyl Pyrazoles: The phenyl group at C5 experiences significant steric

clash with the substituent at

. This forces the C5-phenyl ring to rotate out of the plane of the pyrazole core (dihedral angle

40-60°). This "twisted" globular shape is crucial for fitting into hydrophobic pockets of
enzymes like COX-2.

1-Substituted-3-Phenyl Pyrazoles: The phenyl group at C3 is remote from the

-substituent. It faces minimal steric hindrance, allowing it to remain coplanar with the
pyrazole ring. This "flat" topology facilitates stacking interactions, such as DNA intercalation.

Diagram: SAR & Conformation Logic
The following diagram illustrates the causal relationship between regiochemistry, conformation,

and biological target suitability.
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Caption: Structural consequences of pyrazole regiochemistry on drug-target interactions.

Part 2: Comparative Bioactivity Analysis
Case Study A: COX-2 Inhibition (Inflammation)
The most famous application of the 5-phenyl scaffold is Celecoxib.

1,5-Diarylpyrazole (Celecoxib): The 5-phenyl ring fits into the hydrophobic side pocket of the

COX-2 enzyme. The steric bulk at

forces the twist required for this fit.

1,3-Diarylpyrazole (Regioisomer): Studies show that transposing the phenyl group to position

3 drastically reduces COX-2 selectivity. The planar molecule cannot access the side pocket
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effectively and often loses the ability to discriminate between COX-1 and COX-2.

Data Summary: COX-2 Selectivity | Compound Scaffold | COX-2 IC50 (

M) | COX-1 IC50 (

M) | Selectivity Index (SI) | | :--- | :--- | :--- | :--- | | 1,5-Diarylpyrazole (Celecoxib) | 0.04 - 0.06 | >
15.0 | > 300 (Highly Selective) | | 1,3-Diarylpyrazole (Isomer) | ~0.8 - 2.5 | ~1.0 - 5.0 | < 10
(Poor Selectivity) | Source: Aggregated data from Penning et al. and Zarghi et al. (See
References)

Case Study B: Anticancer Activity (Tubulin
Polymerization)

1,5-Scaffold: Acts as a rigid analogue of Combretastatin A-4.[1] The "twisted" 1,5-

arrangement mimics the cis-stilbene geometry of Combretastatin, which is essential for

binding to the colchicine site on tubulin.

1,3-Scaffold: Mimics the trans-stilbene geometry. While often less active against tubulin,

these planar derivatives show higher efficacy in assays requiring DNA intercalation or planar

kinase inhibition (e.g., EGFR).

Part 3: Experimental Protocols
Regioselective Synthesis Workflow
Achieving the correct isomer is the primary synthetic challenge. Condensation of hydrazine with

1,3-diketones typically yields a mixture.

Protocol A: Synthesis of 1,5-Diarylpyrazoles (Celecoxib-type)

Principle: Use of hydrazine hydrochloride in ethanol often favors the 1,5-isomer due to steric

control during the intermediate hydrazone formation, or use 1,3-dipolar cycloaddition of nitrile

imines.

Reagents: 1,3-Diketone (1.0 eq), Aryl Hydrazine Hydrochloride (1.1 eq), Ethanol (reflux).

Step-by-Step:
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Dissolve 1,3-diketone in absolute ethanol.

Add aryl hydrazine hydrochloride.

Reflux for 2–4 hours (Monitor via TLC; 1,5-isomer is typically less polar).

Concentrate and recrystallize from EtOH/Water.

Validation: 1H NMR is definitive. The proton at C4 appears at distinct shifts. NOE (Nuclear

Overhauser Effect) difference spectroscopy between the

-aryl and C5-aryl protons will show a strong signal for the 1,5-isomer and no signal for the
1,3-isomer.

Protocol B: Synthesis of 1,3-Diarylpyrazoles

Principle: Reaction of

-unsaturated ketones (chalcones) with hydrazines, followed by oxidation.

Step-by-Step:

React Acetophenone with Benzaldehyde (NaOH/EtOH) to form Chalcone.

Reflux Chalcone with Aryl Hydrazine in Acetic Acid (forms Pyrazoline).

Oxidize Pyrazoline using DDQ or MnO2 to yield 1,3-Diarylpyrazole.

Diagram: Synthetic Pathways
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Caption: Divergent synthetic routes to access specific pyrazole regioisomers.

References
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole

class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-

(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of

Medicinal Chemistry.

Zarghi, A., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity

Relationships. Iranian Journal of Pharmaceutical Research.

Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-

Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[2] Journal of Organic

Chemistry.[2]

Xu, Q., et al. (2015). Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles

as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity.[1] PLOS One.

Ansari, A., et al. (2017). Biological Activities of Pyrazole Derivatives.[3][4][5][6][7][8][9][10][11]

[12] International Journal of Pharmaceutical Sciences and Research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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